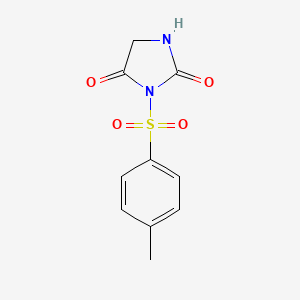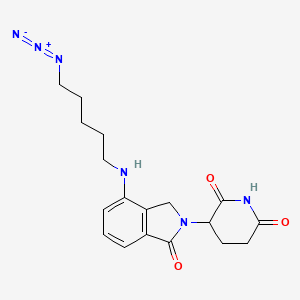
Lenalidomide 4'-alkyl-C5-azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lenalidomide 4’-alkyl-C5-azide is a functionalized cereblon ligand designed for the development of proteolysis-targeting chimeras (PROTACs). This compound incorporates an E3 ligase ligand and an alkyl LC5 linker with terminal azides, which can be coupled to a target protein ligand. It is primarily used in scientific research for its ability to facilitate targeted protein degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide 4’-alkyl-C5-azide involves the functionalization of lenalidomide with an alkyl LC5 linker that contains terminal azides. The process typically includes:
Starting Material: Lenalidomide.
Linker Attachment: The alkyl LC5 linker is attached to lenalidomide through a series of chemical reactions, often involving amide bond formation.
Azide Introduction: The terminal azide groups are introduced using azidation reactions, which may involve the use of sodium azide and appropriate solvents.
Industrial Production Methods: Industrial production of Lenalidomide 4’-alkyl-C5-azide follows similar synthetic routes but is optimized for large-scale production. This includes:
Batch Processing: Utilizing large reactors for batch synthesis.
Purification: Employing techniques such as crystallization, chromatography, and filtration to achieve high purity.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Lenalidomide 4’-alkyl-C5-azide undergoes various chemical reactions, including:
Substitution Reactions: The azide groups can participate in nucleophilic substitution reactions.
Click Chemistry: The azide groups can react with alkyne-containing molecules in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Reduction Reactions: The azide groups can be reduced to amines using reducing agents such as hydrogen gas or triphenylphosphine.
Common Reagents and Conditions:
Sodium Azide: Used for azidation reactions.
Copper Catalysts: Employed in click chemistry reactions.
Reducing Agents: Such as hydrogen gas or triphenylphosphine for reduction reactions.
Major Products:
Cycloaddition Products: Formed from click chemistry reactions.
Amines: Formed from the reduction of azides.
Applications De Recherche Scientifique
Lenalidomide 4’-alkyl-C5-azide has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein function and degradation pathways.
Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer.
Industry: Utilized in the development of novel drug delivery systems and therapeutic strategies.
Mécanisme D'action
Lenalidomide 4’-alkyl-C5-azide exerts its effects through the following mechanisms:
Targeted Protein Degradation: The compound binds to cereblon, an E3 ubiquitin ligase, and recruits target proteins for ubiquitination and subsequent proteasomal degradation.
Molecular Targets: Cereblon and target proteins involved in disease pathways.
Pathways Involved: Ubiquitin-proteasome pathway, leading to the degradation of specific proteins.
Comparaison Avec Des Composés Similaires
Lenalidomide 4’-alkyl-C5-azide is unique due to its specific functionalization for PROTAC development. Similar compounds include:
Lenalidomide 4’-alkyl-C3-azide: Another functionalized cereblon ligand with a shorter alkyl linker.
Thalidomide Derivatives: Such as pomalidomide, which also target cereblon but lack the specific azide functionalization.
Other PROTAC Ligands: Various ligands designed for targeted protein degradation, each with unique linkers and functional groups.
Lenalidomide 4’-alkyl-C5-azide stands out due to its specific design for efficient and selective protein degradation, making it a valuable tool in scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C18H22N6O3 |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
3-[7-(5-azidopentylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C18H22N6O3/c19-23-21-10-3-1-2-9-20-14-6-4-5-12-13(14)11-24(18(12)27)15-7-8-16(25)22-17(15)26/h4-6,15,20H,1-3,7-11H2,(H,22,25,26) |
Clé InChI |
SDPGTOOVIBSDST-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


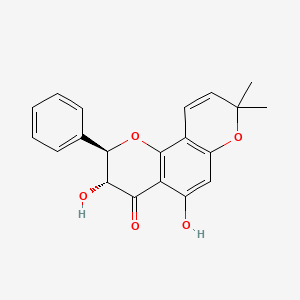
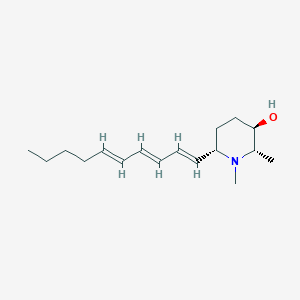
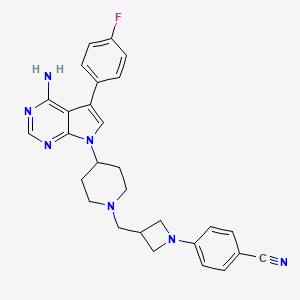
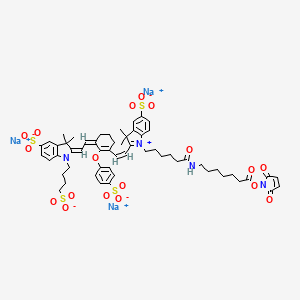
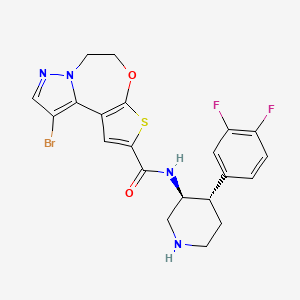
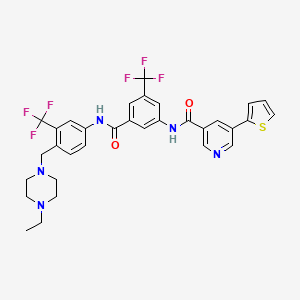


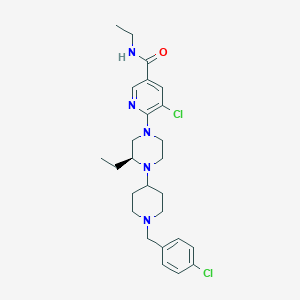
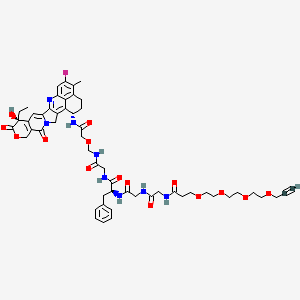

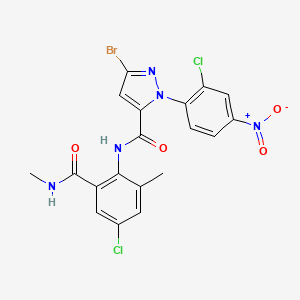
![2-[2-[[2-[[(5S)-5-[[(2R)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B12381149.png)
